Superior SV2A Binding Affinity: ~2,000-fold Tighter Than Levetiracetam, ~80-fold Tighter Than Brivaracetam
In competition binding assays using recombinant human SV2A protein, padsevonil exhibited markedly higher affinity than both levetiracetam and brivaracetam [1].
| Evidence Dimension | SV2A binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi 8.5 ± 0.1 (padsevonil) |
| Comparator Or Baseline | Levetiracetam pKi 5.2 ± 0.1; Brivaracetam pKi 6.6 ± 0.1 |
| Quantified Difference | ~2,000-fold higher affinity vs. levetiracetam (ΔpKi 3.3); ~80-fold higher affinity vs. brivaracetam (ΔpKi 1.9) |
| Conditions | Competition binding at 37°C on recombinant human SV2A protein |
Why This Matters
Sub-nanomolar target engagement enables substantially more potent SV2A occupancy at lower drug concentrations, a critical advantage for in vitro-to-in vivo translation in antiepileptic drug discovery programs.
- [1] Wood M, et al. J Pharmacol Exp Ther. 2020;372(1):1-10. Table 1 provides pKi values for padsevonil, levetiracetam, and brivaracetam at recombinant SV2 proteins. View Source
